2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors such as thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.
Carbamate Formation: The final step involves the reaction of the thiadiazole derivative with isobutyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various alkyl or aryl thiadiazole derivatives.
Scientific Research Applications
2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of other complex molecules and as a potential additive in materials science.
Mechanism of Action
The mechanism of action of 2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The carbamate ester can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl [5-Propylsulphonyl)-1H-benzimidazol-2-yl]carbamate
- Benzimidazole derivatives
Uniqueness
2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to benzimidazole derivatives, thiadiazoles have different electronic and steric characteristics, leading to varied reactivity and biological activity.
Properties
Molecular Formula |
C14H17N3O2S2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-methylpropyl N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C14H17N3O2S2/c1-10(2)8-19-13(18)15-12-16-17-14(21-12)20-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,18) |
InChI Key |
BCLFXLRQCBVOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.